2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
“2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is an organic compound . It has a molecular weight of 379.5 . The IUPAC name for this compound is 2-[(1-benzyl-4-piperidinyl)methyl]-5,6-dimethoxy-1-indanone .
Synthesis Analysis
The synthesis of this compound involves the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride . The 5% Pt/C catalyst was chosen due to its higher catalytic activity compared to other catalysts . The initial rate of hydrogenation increases with the increase of catalyst loading, temperature, and solvent polarity .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a catalytic hydrogenation . The hydrogenation rate decreases with higher hydrogen pressure due to the competitive adsorption of both reactants .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 527.9°C at 760 mmHg and a melting point of 207°C .Scientific Research Applications
DNA Binding and Staining Applications
The compound 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, due to its structural similarity with Hoechst 33258 (a bis-benzimidazole family member), may have applications in DNA binding and staining. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA with a preference for AT-rich sequences, and it's widely utilized as a fluorescent DNA stain. Its derivatives are employed in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and plant chromosome analysis. Moreover, Hoechst analogues serve in radioprotection and as topoisomerase inhibitors, offering a starting point for rational drug design and a model system to study DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antioxidant Properties
Compounds like chromones (1-benzopyran-4-ones), present in the normal human diet, exhibit significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to relate to their antioxidant properties, which involve neutralizing active oxygen and disrupting free radical processes that could lead to cell impairment. The radical scavenging activity of these compounds is attributed to their structural features, particularly the double bond, a carbonyl group of the chromone, and specific hydroxyl groups. Hence, a compound like 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one could potentially exhibit similar radical scavenging and cell-protective activities (Yadav et al., 2014).
Drug Development and Molecular Interactions
The compound's molecular framework might also be valuable in drug development and understanding molecular interactions. For example, studies on lignin model compounds, which share structural similarities with this compound, reveal insights into the acidolysis mechanism of such molecules and their potential in biochemical applications (Yokoyama, 2015). Similarly, the understanding of molecular interactions and binding mechanisms, as explored in studies with benzylpiperazine derivatives (e.g., N-benzylpiperazine), could inform the design and development of new therapeutic compounds (Johnstone et al., 2007).
Safety and Hazards
Future Directions
Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUCJPGULMYPTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
2097683-67-3 | |
Record name | 3-Hydroxy donepezil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097683673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYDONEPEZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE6CPY2J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.